molecular formula C16H15NO B2380237 N-Benzylcinnamamide CAS No. 5100-00-5

N-Benzylcinnamamide

Cat. No.: B2380237
CAS No.: 5100-00-5
M. Wt: 237.302
InChI Key: MPWRITRYGLHZBT-VAWYXSNFSA-N
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Description

N-Benzylcinnamamide is a bioactive compound naturally isolated from the red seaweed Gracilaria fisheri . This natural product is characterized by its cinnamamide scaffold, which is a focus of interest in medicinal chemistry for developing multi-target therapeutic agents . In antimicrobial research, this compound demonstrates significant anti-biofilm and anti-quorum sensing activities against the pathogenic bacterium Vibrio harveyi . It exhibits potent inhibition of bacterial biofilm formation, with studies reporting Minimum Inhibitory Concentration (MIC) values of 1.66 mg/mL against V. harveyi strain 1114 and 2.46 mg/mL against strain BAA 1116 . Its mechanism of action involves interfering with the Autoinducer-2 (AI-2) quorum sensing system, thereby reducing bacterial bioluminescence and virulence . Furthermore, the cinnamamide scaffold is a key structure in neuroscience research for the development of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease . Compounds based on this structure are investigated as potential multifunctional agents capable of inhibiting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs), which are important targets in the treatment of complex neurodegenerative disorders . Researchers value this compound as a lead structure for the synthesis of novel derivatives with enhanced biological activities . The product is supplied for non-human research applications only. It is strictly prohibited for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-benzyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWRITRYGLHZBT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Natural Occurrence of N Benzylcinnamamide

Red Seaweed Gracilaria fisheri as a Primary Source

Identification in Other Natural Sources (e.g., Piper submultinerve as a starting point for derivatives)

Beyond the marine environment, N-Benzylcinnamamide has also been isolated from terrestrial plants, most notably from the genus Piper. researchgate.netmagtechjournal.com Specifically, it has been identified in the aerial parts of Piper submultinerve. researchgate.netbiocrick.com The genus Piper is well-known for producing a wide array of amide alkaloids, which are significant chemical constituents of these plants. magtechjournal.com

Research on P. submultinerve has led to the isolation of this compound along with several other known compounds. researchgate.net This plant has been a subject of phytochemical investigations, and this compound purified from it has been used as a starting compound for creating a drug library to identify new sigma receptor ligands for potential therapeutic applications. chula.ac.thchula.ac.thnih.gov

Extraction and Purification Methodologies Employed in Natural Product Research

The following table summarizes the extraction and purification process for this compound from G. fisheri:

StepDescriptionReference
Sample Preparation Red seaweed G. fisheri was collected, dried, and powdered. researchgate.net
Extraction The powdered sample was extracted with ethanol (B145695) to obtain a crude extract. nih.govresearchgate.net
Fractionation The crude extract was subjected to activity-guided fractionation to isolate bioactive portions. nih.gov
Purification The bioactive fractions were purified using silica (B1680970) gel column chromatography, eluting with a solvent system of 10% ethyl acetate (B1210297) in hexane (B92381). researchgate.net
Structure Elucidation The structure of the purified compound was confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution time-of-flight mass spectrometry (HR-TOF-MS). nih.govnih.govresearchgate.net

A similar bioassay-guided fractionation and purification approach was used to isolate this compound from the aerial parts of Piper submultinerve. researchgate.net

Synthetic Strategies and Chemical Derivatization of N Benzylcinnamamide

General Synthetic Approaches for N-Benzylcinnamamide Compounds

The formation of this compound involves the creation of an amide bond between a cinnamic acid moiety and a benzylamine (B48309) moiety. The most common and direct synthetic route is the reaction of cinnamoyl chloride with benzylamine. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Another prevalent strategy is the coupling of cinnamic acid directly with benzylamine. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. A wide array of coupling reagents and methodologies has been developed for this purpose, ranging from classical reagents to more advanced catalytic systems. nih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to the acid chloride route. hmc.edu

The synthesis of the cinnamic acid precursor itself is often achieved through the Perkin reaction, which uses an aromatic aldehyde (benzaldehyde), an acid anhydride (B1165640) (acetic anhydride), and an alkali salt of the acid (sodium acetate). pcbiochemres.com More modern methods, such as the Knoevenagel–Doebner condensation or palladium-catalyzed Heck coupling reactions, also provide efficient pathways to substituted cinnamic acids, which can then be converted to the corresponding this compound derivatives. pcbiochemres.comtu.ac.th

Advanced Synthetic Methodologies in this compound Research

Recent advancements in synthetic chemistry have provided more efficient, sustainable, and versatile methods for the synthesis of this compound and related compounds. beilstein-journals.org These methodologies aim to improve yields, reduce reaction times, and minimize waste.

Direct thermal amidation involves the condensation of a carboxylic acid and an amine at high temperatures, typically with the removal of water. unimi.it This method is the most atom-economical approach as it does not require coupling agents or activators. chemrxiv.org For the synthesis of this compound, this would involve heating a mixture of cinnamic acid and benzylamine. dur.ac.uk

However, the direct condensation is an energetically challenging process that often requires harsh conditions (temperatures between 120-160 °C) and can lead to the formation of unreactive carboxylate-ammonium salts at lower temperatures. unimi.itdur.ac.uk Despite these challenges, research continues to explore this method, sometimes in combination with mechanochemistry, to provide a solvent-free and waste-free synthetic route. chemrxiv.org Studies have been conducted to optimize conditions, for instance by refluxing the reactants in a high-boiling point solvent like xylene to drive the reaction forward. tu.ac.th

Coupling reagents are widely used to facilitate amide bond formation under milder conditions. globalresearchonline.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) coupling reagents. peptide.com The reaction proceeds through an O-acylisourea intermediate. However, using DCC alone can lead to side reactions and racemization in chiral compounds. universite-paris-saclay.fr To suppress these side reactions and improve efficiency, additives are often used. peptide.com

DMAP/DCC: The addition of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction. DMAP acts as an acyl transfer agent. nih.gov

HOBt/DCC: 1-Hydroxybenzotriazole (HOBt) is a highly efficient additive that reacts with the O-acylisourea intermediate to form an activated HOBt-ester. peptide.comuniversite-paris-saclay.fr This intermediate is more reactive and less prone to side reactions, minimizing racemization. bachem.com A water-soluble alternative to DCC is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), which is often used with HOBt. The byproducts of EDC are water-soluble, simplifying purification. globalresearchonline.netbeilstein-journals.org

Other Coupling Reagents: A variety of other, often more advanced, coupling reagents have been developed, including phosphonium (B103445) salts (like PyBOP®) and uronium salts (like HBTU), which are known for their high efficiency, especially in complex syntheses. peptide.combachem.com

Reagent SystemComponentsMechanism/Role of ComponentsAdvantagesDisadvantages
DCC/DMAPDicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)DCC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate. nih.govEffective for sterically hindered substrates.DMAP is toxic; byproduct (DCU) is poorly soluble. peptide.com
EDC/HOBtN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)EDC activates the carboxylic acid. HOBt forms a reactive ester, suppressing side reactions and racemization. nih.govuniversite-paris-saclay.frByproducts are water-soluble, allowing for easy removal. universite-paris-saclay.fr Widely used and efficient. nih.govHOBt has potential explosive properties when dry. bachem.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. journaljpri.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govorientjchem.org This is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules. mdpi.com

In the context of this compound synthesis, microwave irradiation has been successfully applied to various steps:

Amide Bond Formation: The coupling reaction between cinnamic acid and benzylamine, using reagents like cyanuric chloride or boric acid as catalysts, can be significantly expedited under microwave conditions. tu.ac.th

Knoevenagel–Doebner Condensation: The synthesis of the cinnamic acid precursor can also be accelerated. For example, the reaction of an aldehyde with malonic acid under microwave irradiation can be completed in minutes. tu.ac.th

Solvent-Free Reactions: Microwaves can facilitate reactions on solid supports, such as silica (B1680970) gel, enabling solvent-free conditions that align with the principles of green chemistry. tu.ac.thjournaljpri.com

The rapid heating provided by microwaves can improve the efficiency of direct thermal reactions and coupling agent-mediated syntheses, making it a versatile technique in this compound research. tu.ac.thnih.gov

This process typically involves:

Step 1: The synthesis of cinnamic acid from an aromatic aldehyde (e.g., benzaldehyde) via a Knoevenagel–Doebner condensation.

Step 2: The subsequent amidation of the in situ generated cinnamic acid with an amine (e.g., benzylamine) without intermediate purification. tu.ac.th

This approach streamlines the synthesis by avoiding the isolation and purification of the cinnamic acid intermediate, saving time and resources. tu.ac.th Similar one-pot, two-step strategies have been developed using novel coupling reagents that allow for the rapid conversion of cinnamic acid to its corresponding amide. beilstein-journals.orgbeilstein-journals.org For instance, a method using thiosalicylic acid and HBTU as a coupling agent has been developed for the one-pot synthesis of N-2-mercaptobenzoyl-amino amides. nih.gov

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are driven by the need to explore structure-activity relationships and develop new molecules with enhanced or novel properties. tu.ac.th Modifications are typically made to the cinnamoyl or the benzyl (B1604629) portion of the molecule.

Modifications on the Cinnamoyl Moiety: Substituents can be introduced onto the phenyl ring of the cinnamic acid precursor. This is achieved by starting with a substituted benzaldehyde (B42025) in the initial condensation reaction. For example, using 4-methoxybenzaldehyde (B44291) or 4-fluorobenzaldehyde (B137897) leads to the synthesis of N-Benzyl-4-methoxycinnamamide and N-Benzyl-4-fluorocinnamamide, respectively. tu.ac.th These modifications can alter the electronic and steric properties of the molecule.

Modifications on the Benzyl Moiety: The benzylamine part can be altered to introduce different functionalities. For instance, N-(pyridin-4-yl)cinnamamide is synthesized by reacting cinnamic acid with 4-aminopyridine. nih.gov This intermediate can be further derivatized, for example, by quaternizing the pyridine nitrogen with a substituted benzyl bromide to create N-benzyl pyridinium (B92312) cinnamamide (B152044) derivatives. nih.gov Other derivatives have been created by reacting cinnamoyl chloride with substituted 2-aminothiophenes, yielding compounds like (E)-N-(3-Cyano-4,5-dimethylthiophen-2-yl) cinnamamide. ashdin.com

The synthesis of these derivatives generally follows the same fundamental amidation strategies, such as using coupling reagents or converting the corresponding carboxylic acid to an acid chloride before reacting it with the desired amine. nih.govashdin.com

Compound NameStarting MaterialsSynthetic ApproachReference
N-Benzyl-4-methoxycinnamamide4-methoxycinnamic acid, BenzylamineCoupling reaction tu.ac.th
N-Benzyl-4-fluorocinnamamide4-fluorocinnamic acid, BenzylamineCoupling reaction tu.ac.th
N-(pyridin-4-yl)cinnamamideCinnamic acid, 4-aminopyridineGeneral amidation procedure nih.gov
(E)-1-(4-bromobenzyl)-4-(cinnamamido)pyridin-1-ium bromideN-(pyridin-4-yl)cinnamamide, 1-bromo-4-(bromomethyl)benzeneQuaternization reaction nih.gov
(E)-N-(3-Cyano-4,5-dimethylthiophen-2-yl)cinnamamideCinnamoyl chloride, 2-amino-4,5-dimethylthiophene-3-carbonitrileReaction with acid chloride ashdin.com

Biological Activities and Pharmacological Potential of N Benzylcinnamamide

Antimicrobial and Anti-Biofilm Activities

N-Benzylcinnamamide exhibits notable antimicrobial and anti-biofilm activities, particularly against the pathogenic bacterium Vibrio harveyi. Its mechanism of action appears to be multifaceted, involving the disruption of bacterial communication systems.

Inhibition of Vibrio harveyi Biofilm Formation

The table below summarizes the inhibitory effect of this compound on Vibrio harveyi biofilm formation.

Bacterial Strain This compound Concentration (µg/mL) Biofilm Biomass Reduction (%)
V. harveyi 1114520
V. harveyi 11141051
V. harveyi 111410055
V. harveyi BAA 1116569
V. harveyi BAA 11161072
V. harveyi BAA 111610073
Data derived from studies on the effects of this compound on Vibrio harveyi biofilm formation. nih.gov

Anti-Quorum Sensing Activity in Vibrio harveyi via AI-2 System Interference

The table below illustrates the anti-quorum sensing activity of this compound, measured by the inhibition of bioluminescence in V. harveyi BAA 1116.

Compound Concentration (µg/mL) Bioluminescence Inhibition (%)
This compound5~60
This compound10100
This compound100100
Data represents the percentage of bioluminescence inhibition in Vibrio harveyi BAA 1116 after treatment with this compound. researchgate.net

Broader Spectrum Effects on Other Bacterial Species

While the primary focus of research has been on Vibrio harveyi, some studies suggest that this compound may have broader antibacterial effects. Cinnamic acid and its derivatives have shown weak to moderate antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. nih.gov The structure of this compound, a derivative of cinnamic acid, suggests it may also possess a wider spectrum of activity. nih.gov

Neuroprotective and Central Nervous System Activities

In addition to its antimicrobial properties, this compound has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.

Interaction and Targeting of the Sigma-1 Receptor (σ1R)

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating neuronal survival and plasticity. researchgate.netwikipedia.org Activation of σ1R has been shown to promote neurite outgrowth and protect against neuronal damage. researchgate.nettandfonline.com Molecular docking studies have revealed that this compound can interact with the binding site of the σ1R. researchgate.nettandfonline.comtandfonline.com This interaction suggests that this compound may exert its neuroprotective effects by modulating the activity of this receptor.

Neuroprotective Potential in Alzheimer's Disease Models

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques. nih.gov Research suggests that this compound, also referred to as PT-3 in some studies, possesses neuroprotective properties against cellular models of Alzheimer's disease. nih.gov

Studies using human neuroblastoma SH-SY5Y cells have shown that pretreatment with this compound can protect against scopolamine-induced cholinergic dysfunction, a hallmark of Alzheimer's-like pathology. nih.gov Specifically, this compound was found to inhibit the generation of reactive oxygen species, reduce cellular apoptosis, and modulate the activity of key enzymes involved in acetylcholine (B1216132) metabolism. nih.gov Furthermore, in Neuro-2A cells, this compound has been observed to promote neurite outgrowth. researchgate.netresearchgate.net However, in a Caenorhabditis elegans model of Alzheimer's disease, this compound did not show a significant impact on lifespan. researchgate.netresearchgate.net

The table below summarizes the observed neuroprotective effects of this compound in various Alzheimer's disease models.

Model System Observed Effect
Human SH-SY5Y cells (scopolamine-induced toxicity)Inhibition of reactive oxygen species, reduction of apoptosis, modulation of cholinergic enzyme activity. nih.gov
Neuro-2A cellsPromotion of neurite outgrowth. researchgate.netresearchgate.net
Caenorhabditis elegans (AD model)No significant impact on lifespan. researchgate.netresearchgate.net
This table outlines the key findings from studies investigating the neuroprotective potential of this compound.

Promotion of Neurite Outgrowth in Neural Cell Lines (e.g., Neuro-2A cells)

This compound (NBCA) has been identified as a compound that promotes neurite outgrowth in mouse neuroblastoma Neuro-2A cells. The study of neurite dynamics is crucial for understanding neuronal development, injury, and regeneration. mdpi.comnih.gov Cell lines like Neuro-2A are commonly used models to investigate the molecular pathways involved in early neuronal differentiation. nih.gov Research has shown that NBCA can induce the extension of these processes from the cell body, a key step in neuronal differentiation and the formation of neural networks. scilit.comresearchgate.net This activity suggests a potential role for the compound in neuro-regenerative and neuroprotective therapeutic strategies. The effect is linked to its interaction with the sigma-1 receptor (σ1R), a protein that, when activated, is known to promote neurite outgrowth and offer protection against neuronal damage. scilit.comresearchgate.net

Mitigation of Oxidative Stress in Neuronal Cells (e.g., HT22 cells)

The potential of this compound (NBCA) to protect against oxidative stress in neuronal cells has been investigated using the mouse hippocampal HT22 cell line, a common model for studying glutamate-induced oxidative toxicity. scilit.comresearchgate.netrsc.org However, studies have reported that NBCA demonstrated inconsistent effects on the survival of HT22 cells subjected to glutamate-induced toxicity. scilit.comresearchgate.net While molecular docking analyses indicated an interaction between NBCA and the sigma-1 receptor (σ1R), a target associated with neuroprotection, the experimental outcomes regarding the mitigation of oxidative stress were not conclusive. scilit.comresearchgate.net In contrast, the related compound N-benzylbenzamide (NBBA) was found to effectively protect HT22 cells from glutamate-induced oxidative stress in the same study. scilit.comresearchgate.net

Antiviral Activities

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes fever and severe, often debilitating, joint pain. semanticscholar.orgkuleuven.be Due to its rapid global spread and the absence of specific antiviral treatments, there is a significant research effort to identify and develop effective inhibitors of CHIKV replication. binasss.sa.crnih.gov The search for antiviral compounds targets various stages of the viral life cycle, including entry into the host cell and the function of viral proteins like the nsP2 protease and the capsid protein. mdpi.comnih.govnih.gov Researchers have investigated a wide range of molecules, from natural flavonoids to synthetic small molecules, for their potential to inhibit the virus. rsc.orgnih.gov However, based on the available scientific literature, no specific studies concerning the direct evaluation of this compound's activity against Chikungunya virus replication have been reported.

Antiparasitic Activities

Cinnamic acid and its derivatives have been explored for their antiparasitic properties, including activity against Leishmania infantum, the causative agent of visceral leishmaniasis. ontosight.aihilarispublisher.comresearchgate.net In a study evaluating thirty-four cinnamic acid derivatives, N-(4-isopropylbenzyl)cinnamamide emerged as the most potent antileishmanial agent against the promastigote form of L. infantum. ontosight.aihilarispublisher.comresearchgate.net

This derivative demonstrated a significantly higher selectivity for the parasite over mammalian cells compared to the conventional drug amphotericin B. ontosight.aihilarispublisher.com The research identified N-(4-isopropylbenzyl)cinnamamide as having an IC₅₀ value of 33.71 μM and a Selectivity Index (SI) greater than 42.46, indicating a favorable profile for potential further development. ontosight.aihilarispublisher.comresearchgate.netnii.ac.jp Molecular docking studies suggest that the likely target for this compound in L. infantum is aspartyl aminopeptidase (B13392206). ontosight.aihilarispublisher.com

Table 1: Antileishmanial Activity of N-(4-isopropylbenzyl)cinnamamide

Compound Target Organism IC₅₀ (μM) Selectivity Index (SI)
N-(4-isopropylbenzyl)cinnamamide Leishmania infantum (promastigote) 33.71 ontosight.aihilarispublisher.comresearchgate.net > 42.46 ontosight.aihilarispublisher.comresearchgate.net
Amphotericin B (Reference) Leishmania infantum (promastigote) 3.14 ontosight.aihilarispublisher.com 2.24 ontosight.aihilarispublisher.com

Insecticidal and Plant Growth Modulatory Effects (for this compound and Derivatives)

The cinnamamide (B152044) scaffold is recognized for its broad spectrum of biological activities in the agrochemical field, including insecticidal and plant growth modulatory effects. researchgate.net Derivatives of cinnamamide have been synthesized and evaluated for their potential as pest control agents and plant growth regulators. researchgate.netmdpi.com

In terms of insecticidal activity, various cinnamamide derivatives have shown efficacy against different pests. For instance, some derivatives exhibit activity against the common cutworm (Spodoptera litura) and the pine wood nematode (Bursaphelenchus xylophilus). scilit.commdpi.com The natural piperidine (B6355638) derivative of cinnamamide has demonstrated good insecticidal activity against the fall armyworm (Spodoptera frugiperda). hilarispublisher.com These compounds can act as insect growth regulators, disrupting processes like molting. wikipedia.org

Regarding plant growth modulation, certain cinnamamide derivatives are reported to act as novel plant growth regulators. researchgate.netmaxwellsci.com Studies have shown that cinnamamide and its derivative, betaine (B1666868) cinnamamide, can promote seed germination in wheat, as well as accelerate the growth of roots and shoots. researchgate.netmaxwellsci.com Conversely, other derivatives, such as N-(1-cinnamoylpyrrolidin-2-yl)cinnamamide isolated from the mushroom Pholiota lubrica, have been found to inhibit the growth of lettuce hypocotyls and roots, suggesting that the specific structural modifications of the cinnamamide scaffold determine its biological effect on plant growth. nii.ac.jp

Inhibition of Feeding and Insecticidal Action against Larvae (e.g., common cutworm)

This compound has demonstrated notable effects on insect larvae, particularly species like the common cutworm (Spodoptera litura), a significant agricultural pest. canolacouncil.orgontario.ca Research indicates that this compound can act as a feeding deterrent and exhibits insecticidal properties. nih.govresearchgate.net The larval stage of cutworms is known to cause substantial damage to crops by feeding on leaves, stems, and roots. canolacouncil.orgucanr.edugov.mb.ca The introduction of this compound can disrupt these feeding patterns, leading to reduced crop damage. nih.gov

Studies have shown that various plant extracts containing cinnamamide derivatives can deter feeding in larvae of species such as Spodoptera litura and Spodoptera frugiperda. nih.govijzab.com The mechanism often involves making the plant material unpalatable to the larvae, thus inhibiting their growth and development. nih.gov Furthermore, some cinnamamide-related compounds have been shown to possess contact toxicity, leading to mortality in insect larvae. ijzab.com The efficacy of these insecticidal actions can be influenced by the concentration of the compound and the specific larval instar. wisc.edunih.gov

Delay of Plant Growth

In addition to its effects on insects, this compound has been observed to influence plant physiology, specifically by causing a delay in plant growth. This effect is linked to the broader activities of cinnamic acid derivatives on plant development. These compounds can interfere with essential physiological processes, which may lead to stunted growth. hawaii.edu

Modulation of Chaperone Activity

Potential Modulation of Hsp70 Basal Chaperone Activity (e.g., in Trypanosoma brucei)

This compound has been investigated for its potential to modulate the activity of heat shock proteins (HSPs), particularly Hsp70. researchgate.net Hsp70 chaperones are crucial for cellular survival, especially under stress conditions, by assisting in protein folding and preventing protein aggregation. nih.govnih.gov In the protozoan parasite Trypanosoma brucei, the causative agent of African Trypanosomiasis, Hsp70 is essential for its life cycle and response to heat shock. nih.govbiorxiv.orgnih.gov

Research exploring compounds structurally related to this compound has suggested that they can influence the ATPase activity of Hsp70, which is fundamental to its chaperone function. mdpi.com The modulation of Hsp70 activity in T. brucei is a promising area for the development of new therapeutic agents against this parasite. nih.govmdpi.com While direct evidence for this compound is still emerging, its structural similarity to other known modulators suggests it may interact with the Hsp70/J-protein machinery. researchgate.netmdpi.com

Cytotoxicity Studies in Research Models

Cytotoxicity Evaluation in Mammalian Cell Lines (e.g., Vero, HeLa cells)

The cytotoxic potential of this compound has been evaluated in various mammalian cell lines, including Vero (monkey kidney epithelial) and HeLa (human cervical cancer) cells. researchgate.netnih.govinnovareacademics.inresearchgate.netnih.gov Such studies are crucial for determining the compound's potential as a therapeutic agent and for understanding its safety profile at the cellular level.

In studies involving HeLa cells, related compounds have demonstrated the ability to inhibit cell proliferation in a concentration-dependent manner. innovareacademics.inresearchgate.net The mechanisms underlying this cytotoxicity can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net For Vero cells, which are a normal (non-cancerous) cell line, cytotoxicity data helps in assessing the selectivity of the compound. researchgate.netnih.govbiomedpharmajournal.org Research has shown that some compounds exhibit lower toxicity to Vero cells compared to cancer cell lines, indicating a degree of selectivity. biomedpharmajournal.org For example, a study on N-benzylbenzamide, a structurally similar compound, showed it protected neuronal cells from oxidative stress. researchgate.net Conversely, another study noted that this compound had inconsistent effects on neuronal cell survival in a glutamate (B1630785) toxicity assay. researchgate.net

Brine Shrimp Lethality Assays for Preliminary Toxicity Assessment

The brine shrimp lethality assay (Artemia salina) is a widely used, simple, and rapid bioassay for the preliminary assessment of toxicity of chemical compounds. nih.govplantarchives.orgekb.egmdpi.com this compound has been subjected to this assay to determine its general toxicity.

Data Tables

Table 1: Brine Shrimp Lethality of this compound

Compound LC50 (µg/mL) Toxicity Classification Source
This compound 512.2 ± 33.90 Weakly Toxic nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Cinnamic acid
N-benzylbenzamide

Mechanism of Action and Molecular Interactions of N Benzylcinnamamide

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. N-Benzylcinnamamide has been identified as an inhibitor of this system, primarily through its interference with specific signaling pathways.

Interference with Autoinducer-2 (B1199439) (AI-2) Signaling Pathways

Organism Effect of this compound Concentration Reference
Vibrio harveyi>95% reduction in bioluminescence5 µg/mL nih.gov
Vibrio harveyiInhibition of biofilm formation5, 10, and 100 µg/mL nih.gov

Structural Basis for Potential Interference with LuxR DNA-Binding Ability

The LuxR family of proteins are transcriptional regulators that, upon binding to autoinducers, control the expression of target genes. frontiersin.org The structure of this compound suggests a potential mechanism for interfering with the DNA-binding ability of LuxR-type proteins. nih.govresearchgate.net It is hypothesized that the compound's structural features may allow it to interact with the autoinducer binding domain or the DNA-binding domain of LuxR, thereby preventing the protein from activating gene transcription. nih.gov This interference with LuxR function is a plausible explanation for the observed inhibition of quorum sensing-controlled processes like bioluminescence and biofilm formation. researchgate.net

Sigma-1 Receptor (σ1R) Binding and Associated Signaling Pathways

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates various cellular signaling pathways. researchgate.netwikipedia.org Molecular docking studies have indicated that this compound can interact with the binding site of the σ1R. researchgate.nettandfonline.com Activation of σ1R is known to promote neuroprotective effects, including neurite outgrowth and protection against neuronal damage. researchgate.nettandfonline.com

While this compound has been shown to promote neurite outgrowth in Neuro-2A cells, its effects on cell survival have been inconsistent in some studies. researchgate.net This suggests that while it can engage with the σ1R, its downstream signaling effects may be complex and context-dependent. researchgate.net The binding of ligands to σ1R can influence a variety of signaling pathways, including calcium signaling and the modulation of ion channels, which are critical for neuronal function and survival. frontiersin.org

Identification of Antileishmanial Molecular Targets (e.g., Aspartyl Aminopeptidase (B13392206), Aldehyde Dehydrogenase)

Research into the antileishmanial activity of cinnamic acid derivatives has identified potential molecular targets for these compounds within the Leishmania parasite. mdpi.comnih.gov For a related compound, N-(4-isopropylbenzyl)cinnamamide, molecular docking studies have suggested that aspartyl aminopeptidase and mitochondrial aldehyde dehydrogenase are the most likely targets in Leishmania infantum. mdpi.comnih.gov

Aspartyl aminopeptidases are metalloenzymes that cleave acidic amino acids from the N-terminus of peptides and are involved in various cellular processes. rcsb.orgmdpi.comebi.ac.uk Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes, playing a role in detoxification and metabolism. michaeljfox.orgnih.gov The inhibition of these enzymes by this compound or its derivatives could disrupt essential metabolic pathways in the parasite, leading to its death.

Potential Target Organism Method of Identification Reference
Aspartyl AminopeptidaseLeishmania infantumMolecular Docking mdpi.comnih.gov
Aldehyde DehydrogenaseLeishmania infantumMolecular Docking mdpi.comnih.gov

Molecular Basis of Hsp70 Chaperone System Modulation

The 70-kDa heat shock protein (Hsp70) family of molecular chaperones is crucial for maintaining protein homeostasis within cells. mdpi.comhaematologica.org They are involved in folding newly synthesized proteins, refolding misfolded proteins, and targeting damaged proteins for degradation. haematologica.orgunil.ch The function of Hsp70 is regulated by co-chaperones, including J-domain proteins. mdpi.comfrontiersin.org

While direct studies on the modulation of the Hsp70 chaperone system by this compound are limited, the general principle of small molecule modulation of Hsp70 activity is an active area of research. mdpi.comnih.gov Small molecules can act as allosteric inhibitors, altering the interaction between Hsp70 and its co-chaperones, thereby affecting the entire chaperone cycle. nih.gov This can have significant consequences for cellular processes that rely on Hsp70 function, including stress response and protein quality control. haematologica.orgunil.ch Given this compound's diverse biological activities, exploring its potential interaction with the Hsp70 system could reveal further mechanisms of action.

Structure Activity Relationship Sar Studies of N Benzylcinnamamide

General Principles and Methodologies in N-Benzylcinnamamide SAR

The core structure of this compound consists of a cinnamoyl group linked to a benzyl (B1604629) group via an amide bond. SAR studies on this scaffold typically focus on three main regions: the cinnamoyl aromatic ring (Ring A), the benzyl aromatic ring (Ring B), and the amide linker. The general methodology involves synthesizing a library of analogues where each of these regions is systematically modified.

Key principles and methodologies include:

Systematic Modification : Researchers synthesize derivatives by introducing various substituents onto the aromatic rings, altering the nature of the linker, or replacing the amide bond.

Biological Evaluation : The synthesized compounds are tested in relevant biological assays. For instance, cinnamamides have been investigated for a broad spectrum of activities, including agrochemical and medicinal applications. researchgate.net A preliminary structure-activity relationship analysis of related caffeic acid amides indicated that the nature of substituents on the phenyl group significantly influenced inhibitory activities against matrix metalloproteinases (MMPs). researchgate.net

Analysis of Activity Trends : By comparing the biological activities of the analogues with the parent compound, researchers can deduce the influence of specific structural changes. For example, the presence of an α,β-unsaturated carbonyl group in the cinnamamide (B152044) structure is considered a key feature that may allow it to bind to biological targets. nih.gov

Impact of Aromatic Substituents on this compound Biological Activity

The electronic and steric properties of substituents on the two aromatic rings of this compound play a critical role in modulating its biological activity. Substituents can influence factors like binding affinity, target selectivity, and pharmacokinetic properties by altering the molecule's electron distribution, hydrophobicity, and steric profile. libretexts.orgopenstax.org

The effects of substituents are generally analyzed based on their position (ortho, meta, para) and their electron-donating or electron-withdrawing nature. msu.edu

Substituents on the Cinnamoyl Phenyl Ring : Studies on related compounds provide insights. For caffeic acid amides, which share the cinnamoyl core, the presence of adjacent dihydroxy groups on the phenyl ring was found to be important for inhibitory activity against MMP-2 and MMP-9. researchgate.net This suggests that hydrogen-bonding capabilities on this ring are crucial for certain targets.

Substituents on the Benzyl Ring : The benzyl portion of the molecule also offers a site for modification. In studies of N-benzyl benzanilides, introducing electron-withdrawing substituents on the benzyl ring enhanced both the potency and selectivity of butyrylcholinesterase (BChE) inhibitors. The hydrophobicity of the benzyl group has also been noted for its potential role in improving blood-brain barrier penetration in related hybrid molecules. For caffeic acid amides, electron-donating groups at the para-position of the amino phenyl group (analogous to the benzyl group) resulted in better inhibitory activities and selectivity. researchgate.net

These findings highlight that the biological activity of this compound derivatives can be fine-tuned by strategically placing appropriate substituents on either aromatic ring.

Table 1: Impact of Aromatic Substitution on Biological Activity of Cinnamamide Analogues This table compiles findings from structurally related compounds to infer potential effects on this compound.

Molecular Scaffold Ring Modified Substituent Type Observed Effect on Biological Activity Reference
Caffeic Acid Amides Cinnamoyl Dihydroxy groups Important for MMP-2 and MMP-9 inhibition researchgate.net
Caffeic Acid Amides Amino Phenyl para-Electron-donating groups Improved inhibitory activity and selectivity researchgate.net

Influence of Linker Rigidity on Pharmacological Profile

Inherent Rigidity : The this compound linker has significant rigidity due to the sp²-hybridized carbons of the double bond and the planar nature of the amide group. researchgate.netnih.gov This planarity is reinforced by an intramolecular hydrogen bond. researchgate.net Such rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target site by pre-organizing the molecule in a bioactive conformation. Rigid linkers can effectively maintain a fixed distance and orientation between the two aromatic domains, which can be critical for preserving biological activity. nih.gov

Energetic Consequences : Systematic studies on other inhibitors have shown that linker flexibility can have a significant impact on binding affinity, even when the key binding fragments are positioned correctly. nih.gov The use of a flexible linker might allow for more adaptable binding to a target, but a rigid linker might provide a more optimal, lower-energy binding conformation if the inherent structure matches the target site well. nih.gov Therefore, the inherent stiffness of the cinnamamide linker is a key feature that likely contributes to its pharmacological profile, and modifications to this linker would be a primary strategy in optimizing its activity.

Role of Acrylamide (B121943) and Acrylate (B77674) Groups in this compound Derivatives

The acrylamide group (-CH=CH-C(O)NH-) is a defining feature of the this compound core structure. Its chemical properties are central to the molecule's interactions and biological activity. A related functional group, acrylate (-CH=CH-C(O)O-), would be present in an ester analogue.

α,β-Unsaturation : The conjugated system (the double bond adjacent to the carbonyl) makes the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael addition reaction. This reactivity can lead to covalent bond formation with nucleophilic residues (like cysteine) in a target protein, which can result in irreversible inhibition. This α,β-unsaturated carbonyl moiety has been suggested as a key feature for the biological activity of cinnamamide derivatives. nih.gov

Table 2: Comparison of Acrylamide and Acrylate Functional Groups

Feature Acrylamide Group (-C(O)NH-) Acrylate Group (-C(O)O-)
Hydrogen Bonding Acts as H-bond donor and acceptor Acts as H-bond acceptor only
Michael Acceptor Yes (α,β-unsaturated system) Yes (α,β-unsaturated system)
Planarity Contributes to planar conformation Influences conformation differently

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net While specific QSAR studies focused solely on this compound are not widely published, the principles can be readily applied to this class of compounds to guide the design of new derivatives. europa.eu

The QSAR process for this compound derivatives would involve:

Data Set Assembly : A series of this compound analogues with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. rasayanjournal.co.in

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors representing its physicochemical properties would be calculated. These descriptors fall into several categories:

Electronic : Dipole moment, partial atomic charges, HOMO/LUMO energies. These describe a molecule's reactivity and ability to engage in electrostatic interactions.

Steric : Molecular weight, volume, surface area, and shape indices. These relate to how the molecule fits into a binding site. conicet.gov.ar

Hydrophobic : LogP (octanol-water partition coefficient), which measures lipophilicity and affects membrane permeability and hydrophobic interactions. conicet.gov.ar

Topological : Indices that describe molecular connectivity and branching.

Model Development : A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks) to link the descriptors (independent variables) to the biological activity (dependent variable). europa.eurasayanjournal.co.in

Model Validation and Prediction : The model's predictive power is rigorously tested using internal and external validation sets. A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing. This approach saves time and resources in the drug discovery process. researchgate.net

For cinnamamide-like structures, QSAR models could reveal, for example, that high activity is correlated with specific values of LogP and the presence of hydrogen bond donors at a particular position, providing quantitative backing to the qualitative SAR observations.

Analytical Methodologies for N Benzylcinnamamide Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in N-Benzylcinnamamide. The analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific chemical bonds. The resulting spectrum serves as a molecular fingerprint. In the characterization of this compound, key absorption bands confirm the presence of its defining amide and alkene moieties. nih.govscirp.org

Research findings have identified characteristic peaks for this compound, which are summarized below. nih.gov The presence of a sharp absorption band around 3299 cm⁻¹ is indicative of the N–H bond stretching in the secondary amide group. nih.gov The strong absorption at 1653 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated amide, and the peak at 1615 cm⁻¹ is assigned to the C=C stretching of the olefinic double bond within the cinnamoyl group. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3299 N–H Stretch Secondary Amide
1653 C=O Stretch α,β-Unsaturated Amide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, researchers can piece together the molecule's complete atomic framework. nih.govresearchgate.net

In ¹H-NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons in the benzyl (B1604629) and cinnamoyl groups are clearly resolved. nih.govresearchgate.net The olefinic protons of the cinnamoyl group appear as distinct doublets due to their trans-coupling: the β-proton (H-3) is observed downfield around δ 7.65 ppm, while the α-proton (H-2) appears upfield at approximately δ 6.45 ppm, both with a large coupling constant (J) of 15.6 Hz. nih.gov The methylene (B1212753) protons of the benzyl group (H-1') show up as a doublet near δ 4.57 ppm. nih.gov The aromatic protons from both the benzyl and phenyl rings typically appear as a series of multiplets between δ 7.28 and 7.49 ppm. nih.govresearchgate.net

Position δH (ppm), J (Hz) δC (ppm), Type
1 - 166.08 (C)
2 6.45 (d, 15.6) 121.20 (CH)
3 7.65 (d, 15.6) 141.69 (CH)
4 - 134.78 (C)
5, 9 7.49 (m) 129.74 (CH)
6, 8 7.35 (m) 128.84 (CH)
7 7.35 (m) 127.75 (CH)
1' 4.57 (d, 5.7) 48.40 (CH₂)
2' - 138.28 (C)
3', 7' 7.28 (m) 127.84 (CH)
4', 6' 7.28 (m) 128.71 (CH)

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is a crucial analytical technique for determining the precise elemental composition of this compound. nih.govnih.gov This method measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy by timing how long it takes for the ion to travel through a field-free flight tube. emissionsanalytics.com Lighter ions travel faster and reach the detector sooner than heavier ions. emissionsanalytics.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation and purification of this compound, particularly when it is part of a complex mixture, such as a crude plant or seaweed extract.

Biological Assay Methodologies

The biological activities of this compound are investigated using a variety of established and specialized assay methodologies. These techniques are crucial for characterizing its potential as a quorum sensing inhibitor, antibiofilm agent, and its effects in models of viral infection and neuroprotection.

Bioluminescence Assays for Quorum Sensing Inhibition

Table 1: Effect of this compound on V. harveyi BAA 1116 Bioluminescence

Concentration (µg/mL)Bioluminescence (% of Control)
5Decreased
10Significantly Decreased
100Significantly Decreased
Data derived from studies on the bioluminescence emission of V. harveyi BAA 1116 treated with N-benzyl cinnamamide (B152044). researchgate.net

Biofilm Biomass Assays (e.g., Crystal Violet Staining)

The crystal violet staining assay is a widely used method to quantify the formation of bacterial biofilms. nih.govbmglabtech.comnih.gov This technique allows for the assessment of the ability of compounds like this compound to inhibit or reduce biofilm mass. nih.gov

The assay involves culturing bacteria in a multi-well plate, allowing biofilms to form on the surface. bmglabtech.comnih.gov After incubation, non-adherent, planktonic bacteria are washed away. bmglabtech.com The remaining biofilm is then stained with a crystal violet solution. nih.govbmglabtech.com The unbound dye is removed, and the crystal violet retained by the biofilm is solubilized, typically with an organic solvent like 30% acetic acid. bmglabtech.com The absorbance of the resulting solution is measured, which is directly proportional to the biofilm biomass. bmglabtech.com

Table 2: Inhibition of Vibrio harveyi Biofilm Formation by this compound

V. harveyi StrainConcentration (µg/mL)Biofilm Biomass Reduction (% of Control)
1114520%
11141051%
111410055%
BAA 1116569%
BAA 11161072%
BAA 111610073%
Data represents the percentage decrease in biofilm biomass compared to an untreated control. nih.gov

Cell-Based Assays for Antiviral and Neuroprotective Studies (e.g., Vero cells, HT22 cells, Neuro-2A cells)

Cell-based assays are fundamental in evaluating the potential therapeutic effects of this compound, particularly in the contexts of antiviral and neuroprotective activity.

Vero Cells for Antiviral Activity

Vero cells, derived from the kidney of an African green monkey, are a standard cell line used in virology to assess the antiviral properties of compounds. researchgate.netnih.gov These cells are susceptible to infection by a wide range of viruses. nih.gov Antiviral assays using Vero cells typically involve infecting the cells with a specific virus and then treating them with the compound of interest. researchgate.netnih.gov The effectiveness of the compound is determined by measuring the reduction in viral replication or the inhibition of the virus-induced cytopathic effect. researchgate.net

HT22 and Neuro-2A Cells for Neuroprotective Studies

The HT22 cell line, a murine hippocampal neuronal cell line, is extensively used in research on neurodegenerative disorders and to investigate mechanisms of neuronal cell death, particularly glutamate-induced oxidative stress. nih.govcytion.com Neuroprotective assays with HT22 cells often involve inducing cell damage with a neurotoxin like glutamate (B1630785) and then assessing the ability of a compound to prevent this damage. nih.govresearchgate.net

The Neuro-2A (N2A) cell line, a mouse neuroblastoma cell line, is another valuable tool for studying neuroprotection and neurite outgrowth. researchgate.netfrontiersin.org These cells can be induced to differentiate and extend neurites, making them suitable for investigating compounds that may promote neuronal regeneration. researchgate.net

A study investigating the neuroprotective potential of this compound (NBCA) used both HT22 and Neuro-2A cells. researchgate.netresearchgate.net While NBCA showed inconsistent effects on the survival of HT22 cells exposed to glutamate toxicity, it did promote neurite outgrowth in Neuro-2A cells. researchgate.netresearchgate.net This suggests a potential role in neuronal regeneration, even if its direct protective effect against glutamate-induced cell death is limited under the tested conditions. researchgate.net

Table 3: Summary of Cell-Based Assays for this compound

Cell LineAssay TypePurposeKey Findings for this compound
VeroAntiviralTo evaluate the ability to inhibit viral replication.Specific data for this compound is not detailed in the provided context.
HT22NeuroprotectionTo assess protection against glutamate-induced oxidative stress.Inconsistent effects on cell survival. researchgate.netresearchgate.net
Neuro-2ANeuroprotection/Neurite OutgrowthTo evaluate the promotion of neuronal process extension.Promoted neurite outgrowth. researchgate.netresearchgate.net

In Vitro and In Vivo Models for Parasitic and Insecticidal Activity

The evaluation of this compound's efficacy against parasites and insects involves both laboratory-based (in vitro) and whole-organism (in vivo) models.

In Vitro Antiparasitic Activity

Cinnamide derivatives, the class of compounds to which this compound belongs, have shown diverse biological activities, including antimalarial properties. nih.govresearchgate.net In vitro assays for antiparasitic activity often involve exposing the parasite, such as the malaria parasite Plasmodium falciparum, to the compound in a controlled laboratory setting. researchgate.net The effectiveness is typically measured by determining the concentration of the compound required to inhibit parasite growth or viability.

In Vivo and In Vitro Insecticidal Activity

The insecticidal properties of compounds can be assessed through various in vitro and in vivo methods. In vitro methods, such as the direct contact application using filter paper, can be used to determine the toxicity of a compound to specific insects like Tribolium castaneum or Sitophilus oryzae. ijeab.com

In vivo insecticidal assays involve applying the compound to an infested host or environment and observing the effect on the insect population. ephi.gov.et For example, studies on essential oils with insecticidal properties have used naturally infested sheep to evaluate their efficacy against ectoparasites. ephi.gov.et While specific in vivo insecticidal data for this compound is not available in the provided context, related amide compounds have been tested for their insecticidal activities against various pests. mdpi.com

Computational and in Silico Studies of N Benzylcinnamamide

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-Benzylcinnamamide, and its protein target at the atomic level.

Binding to the σ1 Receptor (σ1R):

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum (ER) and has been identified as a potential therapeutic target for neurodegenerative diseases like Alzheimer's. researchgate.nettandfonline.com Molecular docking analyses have been employed to investigate the interaction of this compound with the σ1R binding site. researchgate.nettandfonline.com These studies help to elucidate the structural basis for the compound's potential neuroprotective effects. While one study noted that this compound showed inconsistent effects on HT22 cell survival in a glutamate (B1630785) toxicity assay, it did promote neurite outgrowth in Neuro-2A cells. researchgate.net The binding of ligands to σ1R is known to be promiscuous, with the receptor interacting with a wide variety of pharmacological agents. nih.gov The receptor's chaperone activity is crucial for maintaining proper calcium signaling and for cell survival under stress. nih.gov

Antileishmanial Targets:

Leishmaniasis is a parasitic disease caused by the protozoan Leishmania. nih.govclinmedjournals.org The search for new, effective, and less toxic treatments is a global health priority. nih.govclinmedjournals.org Cinnamic acid and its derivatives, including this compound analogues, have shown promise as antileishmanial agents. nih.govnih.gov

In a study evaluating thirty-four cinnamic acid derivatives against Leishmania infantum, molecular docking was used to identify potential parasitic targets. nih.gov For the most potent compound, N-(4-isopropylbenzyl)cinnamamide, the most likely target was identified as aspartyl aminopeptidase (B13392206), followed by mitochondrial aldehyde dehydrogenase. nih.gov This computational insight is valuable for guiding the development of new drug candidates against Leishmania species. nih.govnih.gov

CompoundTarget ProteinFinding
N-(4-isopropylbenzyl)cinnamamideAspartyl aminopeptidase (L. infantum)Identified as the most likely target in a molecular docking study. nih.gov
N-(4-isopropylbenzyl)cinnamamideAldehyde dehydrogenase, mitochondrial (L. infantum)Identified as a secondary likely target in a molecular docking study. nih.gov

Applications of Molecular Operating Environment (MOE) Software

The Molecular Operating Environment (MOE) is a comprehensive software suite used for molecular modeling, simulation, and drug discovery. researchgate.netcomputabio.comwikipedia.org Its applications are widespread in computational chemistry and bioinformatics. researchgate.netcomputabio.com MOE integrates various tools for structure-based design, pharmacophore discovery, and QSAR (Quantitative Structure-Activity Relationship) modeling. computabio.comwikipedia.org Researchers can utilize MOE to visualize molecular structures, analyze protein-ligand interactions, and perform molecular dynamics simulations to understand the behavior of molecules over time. wikipedia.orgmolsis.co.jp The software's capabilities also include the generation of molecular surfaces and the identification of hydrogen bonds, which are critical for assessing binding affinity. molsis.co.jp

Utilization of Schrödinger Software Suite

The Schrödinger software suite is another powerful platform for molecular modeling and drug discovery. schrodinger.comcornell.edu It provides a range of tools to facilitate the investigation of chemical structures and their properties. uconn.edu Key components often used in computational studies include:

LigPrep: Used for preparing ligands for docking by generating different ionization states, tautomers, and stereoisomers.

Protein Preparation Wizard: Prepares protein structures for docking by adding hydrogens, optimizing hydrogen bond networks, and minimizing the energy of the structure.

These tools are essential for ensuring that the molecular structures used in docking simulations are as accurate and realistic as possible, thereby improving the reliability of the predicted binding modes and affinities. nih.gov The suite is widely used in academic and industrial research to accelerate the discovery of new therapeutic agents. schrodinger.comcornell.edu

In Silico Design of Virtual Chemical Libraries for this compound Analogues

The in silico design of virtual chemical libraries is a key strategy in modern drug discovery. rjeid.comnih.gov This approach involves the computational generation of a large number of molecules that are structurally related to a lead compound, such as this compound. These virtual libraries can then be screened computationally against a biological target to identify analogues with potentially improved activity or other desirable properties.

This process allows for the exploration of a vast chemical space without the need for immediate chemical synthesis, saving significant time and resources. nih.gov By analyzing the structure-activity relationships within the virtual library, researchers can prioritize the synthesis of the most promising candidates for further experimental testing. researchgate.net Various chemical databases and software tools are available to assist in the creation and screening of these libraries. click2drug.org

Future Research Directions and Therapeutic Applications of N Benzylcinnamamide

Further Elucidation of Detailed Molecular Targets and Binding Mechanisms

While the therapeutic potential of N-Benzylcinnamamide is evident, a comprehensive understanding of its precise molecular interactions is still developing. A primary area of future research involves the detailed elucidation of its molecular targets and binding mechanisms.

Similarly, in the context of neuroprotection, this compound (also referred to as PT-3 in some studies) has been observed to inhibit the upregulation of acetylcholinesterase (AChE) activity in neuronal cell models. researchgate.net Future research should focus on kinetic studies and structural biology approaches, such as X-ray crystallography or cryo-electron microscopy, to map the binding of this compound to AChE and other potential neuronal targets. Identifying these specific interactions is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.

Development of Novel this compound Analogues for Enhanced Bioactivity

The this compound scaffold presents a versatile platform for chemical modification to enhance its biological activities. The development of novel analogues is a key strategy to improve potency, selectivity, and pharmacokinetic properties.

Research into the derivatization of related hydroxycinnamamides has demonstrated the feasibility of creating analogues with significant therapeutic potential. For instance, the synthesis of trans-N-benzylhydroxycinnamamides, such as N-benzyl-p-coumaramide, has yielded compounds with potent anticancer activity against murine leukemia cells. nih.gov This indicates that modifications to the phenolic ring of the cinnamoyl moiety can profoundly influence bioactivity.

Furthermore, the development of hybrids incorporating the cinnamamide (B152044) scaffold with other pharmacologically active fragments is a promising approach. Novel cinnamamide-dibenzylamine hybrids have been synthesized and shown to possess multiple functions relevant to Alzheimer's disease, including cholinesterase inhibition and anti-β-amyloid aggregation properties. semanticscholar.org These findings underscore the potential of creating multi-target-directed ligands (MTDLs) based on the this compound structure. Future synthetic efforts could focus on:

Modifying substituents on both the benzyl (B1604629) and cinnamoyl aromatic rings to optimize interactions with biological targets.

Altering the linker between the two aromatic systems to improve conformational flexibility and binding affinity.

Creating hybrid molecules that combine the this compound scaffold with other known bioactive moieties to achieve synergistic effects.

Potential of this compound as a Lead Compound for Drug Discovery and Development

A lead compound is a chemical starting point for the development of new drugs. This compound has been identified as a valuable lead compound, particularly in the field of antimicrobial drug discovery. nih.govrsc.org Its ability to inhibit biofilm formation and quorum sensing in Vibrio harveyi at low concentrations highlights its potential for developing new anti-infective agents that target bacterial virulence rather than viability, which may reduce the pressure for resistance development. nih.gov

The compound's potency is noteworthy; it was found to be more potent than the co-isolated compound α-resorcylic acid, with a 10-fold lower minimum inhibitory concentration (MIC) against V. harveyi. nih.govrsc.org This inherent activity, combined with its natural origin, makes it an attractive candidate for further optimization through medicinal chemistry programs.

Beyond its antimicrobial properties, the neuroprotective effects of this compound suggest its potential as a lead compound for therapies targeting neurodegenerative diseases like Alzheimer's. researchgate.net Its ability to modulate multiple pathological pathways, including oxidative stress and cholinergic dysfunction, aligns with the current trend of developing multi-target drugs for complex diseases. researchgate.netsemanticscholar.org The structural simplicity and synthetic accessibility of this compound further enhance its appeal as a foundational structure for drug discovery and development campaigns.

Application in Aquaculture Disease Management (e.g., combating vibriosis)

Vibriosis, a bacterial disease often caused by species such as Vibrio harveyi, is a major cause of mortality in shrimp aquaculture, leading to significant economic losses. nih.gov The current reliance on antibiotics is problematic due to the rise of multidrug-resistant bacteria. dntb.gov.ua this compound, isolated from the red seaweed Gracilaria fisheri, offers a promising alternative for managing this disease. nih.govrsc.org

Inhibitory Effects of this compound on Vibrio harveyi
ParameterV. harveyi StrainConcentrationObserved EffectCitation
Biofilm Biomass Reduction1114100 µg/mLReduced to 45% of control nih.gov
BAA 1116100 µg/mLReduced to 27% of control nih.gov
Bioluminescence InhibitionBAA 11165 µg/mL>95% reduction compared to control nih.gov
Minimum Inhibitory Concentration (MIC)1114-1.66 ± 0.08 mg/mL nih.gov
BAA 1116-2.46 ± 0.17 mg/mL nih.gov

The application of this compound or crude extracts containing it could be invaluable for the aquaculture industry. nih.gov Future research should focus on in vivo studies in shrimp models to validate these in vitro findings, assess efficacy in preventing vibriosis outbreaks, and develop practical delivery methods, such as medicated feeds.

Exploration of this compound in Combination Therapies with Existing Antimicrobials

The rise of antibiotic resistance is a global health crisis, necessitating new therapeutic strategies. One promising approach is the use of combination therapies, where a bioactive compound is co-administered with a conventional antibiotic to achieve a synergistic effect. nih.govresearchgate.net This can restore the efficacy of an antibiotic against a resistant strain, reduce the required therapeutic dose, and potentially slow the development of further resistance. researchgate.net

While no studies have specifically reported on the use of this compound in combination with existing antimicrobials, its known biological activities suggest it is a strong candidate for such exploration. Its ability to inhibit biofilm formation is particularly relevant, as biofilms are notoriously resistant to conventional antibiotics. nih.gov By disrupting the protective biofilm matrix, this compound could potentially render embedded bacteria more susceptible to the action of antibiotics.

Future research should systematically evaluate combinations of this compound with various classes of antibiotics against a range of pathogenic bacteria. Checkerboard assays and time-kill studies could be employed to identify synergistic interactions and quantify the extent to which this compound can lower the minimum inhibitory concentrations of conventional drugs.

Broader Bioprospecting and Identification of New Natural Sources for this compound and Bioactive Analogues

This compound has been successfully isolated from at least two distinct natural sources: the red seaweed Gracilaria fisheri and the plant Piper submultinerve. researchgate.netnih.gov This distribution across different biological kingdoms (Plantae and Rhodophyta) suggests that the compound or its close analogues may be more widely distributed in nature than currently known.

Broader bioprospecting efforts are warranted to identify new natural sources. Alkylamides and cinnamoyl derivatives are known to be produced by a wide array of plant families, including Piperaceae, Rutaceae, Solanaceae, and Asteraceae. nih.gov A systematic screening of species within these families, particularly those used in traditional medicine for treating infections or cognitive ailments, could lead to the discovery of novel sources of this compound or structurally related bioactive analogues.

Advanced analytical techniques, such as metabolomics combined with liquid chromatography-mass spectrometry (LC-MS), can accelerate the process of identifying and isolating these compounds from complex natural extracts. The discovery of new analogues from nature can provide novel chemical scaffolds for drug development, offering unique structural features and potentially improved biological activities.

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer : Discrepancies may stem from bioavailability issues or off-target effects. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and response. Use tissue-specific probes (e.g., microdialysis) to measure compound distribution. Transparently report limitations in methodology and species-specific differences .

Q. What ethical considerations apply to studies involving this compound in animal models?

  • Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Minimize animal use via power analysis and employ humane endpoints. Disclose conflicts of interest and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.